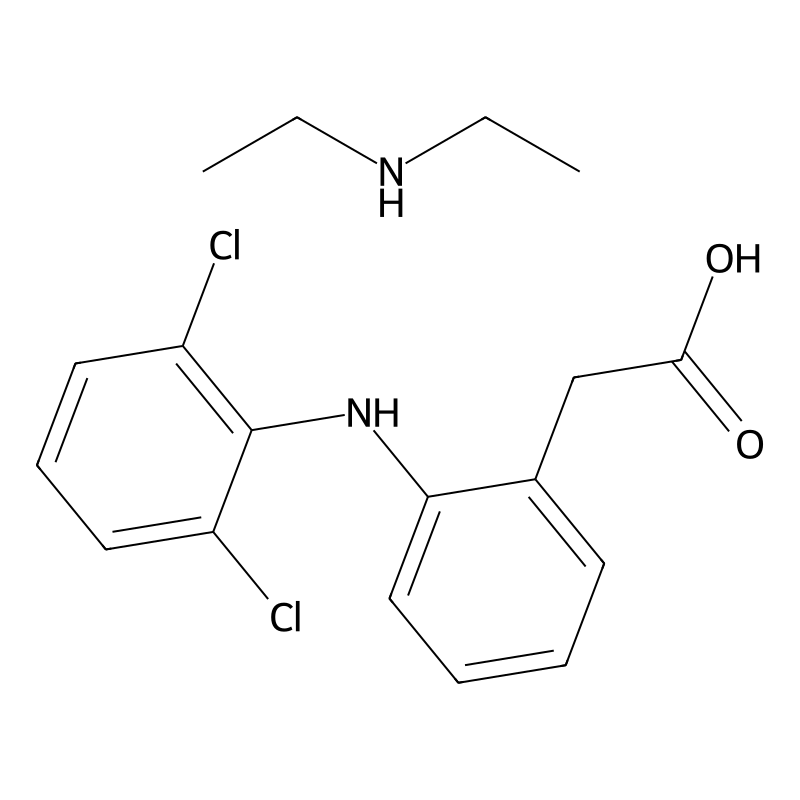

Diclofenac Diethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.47e-03 g/L

Synonyms

Canonical SMILES

Diclofenac diethylamine salt vs diclofenac sodium difference

Physicochemical and Biopharmaceutical Properties

The table below summarizes the core differences between the two salt forms, which fundamentally influence their formulation into topical products.

| Property | Diclofenac Diethylamine (DDEA) | Diclofenac Sodium (DS) |

|---|---|---|

| Equilibrium Solubility (in water) | ~33 mM at 25°C [1] | ~66 mM at 25°C [1] |

| Molecular Behavior | Exhibits surfactant-like properties; can form micelles, leading to supersaturation and potential precipitation [2] [1] | Does not form micelles; salting-out effect is dominant [2] |

| Solid-State Forms | Characterized as a monohydrate; the anhydrate form is more soluble [1] [3] | Multiple forms characterized [1] |

| Membrane Transport | Lower maximum transport rate through a porous membrane compared to other salts [1] | Linear relationship between concentration and transport rate; higher maximum rate than DDEA [1] |

| Location in Micelles | In surfactant systems, tends to be located more in the hydrophobic core of micelles [2] | In surfactant systems, tends to be located in the polyoxyethylene mantle of micelles [2] |

Formulation and Skin Permeation Characteristics

The salt form is one factor; the final formulation (gel, solution, etc.) and its excipients are equally critical in determining clinical performance.

| Aspect | This compound (DDEA) | Diclofenac Sodium (DS) |

|---|---|---|

| Solubility with Additives | Shows a salting-in effect at low electrolyte concentrations, then salting-out at higher concentrations [2] | Salting-out effect is dominant due to the common ion effect [2] |

| Performance in Topical Gels | A 4.64% w/w quick-penetrating solution demonstrated superior pain relief vs. a 1.16% w/w DDEA gel in one clinical study [4] | A 1% w/w gel has established efficacy and safety; systemic exposure is similar to a 1.16% w/w DDEA gel [5] [6] |

| Comparative Systemic Exposure | Gel 1.16% showed marginally lower (but bioequivalent) systemic exposure versus DS 1% gel at steady-state [6] | Gel 1% showed marginally higher systemic exposure versus DDEA 1.16% gel; difference not clinically meaningful [6] |

The relationship between a drug's properties, its formulation, and its eventual clinical effect can be conceptualized as follows:

Detailed Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Skin Permeation Studies Using Franz Diffusion Cells [7]

- Objective: To compare the cumulative absorption and flux of diclofenac from various commercial topical formulations.

- Skin Source: Human abdominal skin obtained from plastic surgery (ethical approval obtained), dermatomed to ~400 µm thickness.

- Integrity Testing: Skin barrier integrity was confirmed by measuring electrical resistance (>10.9 kΩ and <35 kΩ).

- Experimental Setup: Static Franz diffusion cells with a 0.64 cm² exposed skin area and ~5 mL receptor chamber volume.

- Receptor Fluid: Phosphate-buffered saline (PBS) with 5% w/v Bovine Serum Albumin (BSA) to maintain sink conditions.

- Application: A single finite dose of 10 mg formulation per cm² was applied to the stratum corneum surface.

- Sampling: Receptor fluid was sampled at 0, 2, 4, 8, 16, and 24 hours.

- Analysis: Diclofenac concentration in receptor fluid was quantified using validated LC-MS/MS methods.

Physicochemical Characterization of Salt Forms [1] [3]

- Salt Preparation: Salts were prepared by dissolving diclofenac acid in a solvent and adding an equimolar amount of the base (diethylamine or sodium). The product was recovered by filtration and dried.

- Equilibrium Solubility: Determined in purified water at 25°C after achieving equilibrium.

- Intrinsic Dissolution Rate (IDR): Measured using a compressed disk of the pure salt form rotating in a dissolution medium to determine the solubility ratio of different hydrated and anhydrous forms.

- pH-Solubility Profiling: Solubility was measured across a range of pH levels to identify the pH of maximum solubility (pHmax).

- Membrane Transport: The transport of salt solutions through a porous cellulose membrane (Visking) was investigated to determine mass transfer coefficients.

Key Takeaways for Formulation Scientists

- Salt Selection is Crucial: The choice between DDEA and DS directly impacts the drug's solubility, stability, and supersaturation potential, which are critical for skin penetration [2] [1].

- Formulation Trumps Salt Form: A well-designed formulation (e.g., a quick-penetrating solution of DDEA) can outperform a less optimized gel of the same salt [4]. Excipients and dosage form are as important as the active ingredient itself [7].

- Systemic Exposure is Formulation-Dependent: Modern gel formulations of both DDEA and DS result in low and bioequivalent systemic exposure, minimizing the risk of systemic side effects and making both salts excellent choices for topical therapy [8] [6].

References

- 1. Comparison of the physicochemical properties of the N-(2- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous solubility of this compound in the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the physicochemical properties of the N-(2- ... [sciencedirect.com]

- 4. Prospective, Open-Label, Randomized, Parallel Group,... [journals.lww.com]

- 5. Efficacy and safety of different topical diclofenac formulations ... [bmcmusculoskeletdisord.biomedcentral.com]

- 6. P-084 - PAINWeek 2025 [painweek2025.eventscribe.net]

- 7. Comparison of Skin Permeation and Putative Anti- ... [dovepress.com]

- 8. Systemic bioavailability of topical diclofenac sodium gel 1 ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Diclofenac Diethylamine Pharmacokinetics and CYP2C9 Metabolism

Metabolic Pathways and Enzymology of Diclofenac

Diclofenac metabolism occurs through multiple enzymatic pathways, primarily involving cytochrome P450 enzymes and UDP-glucuronosyltransferases. The drug undergoes biotransformation partitioning between acyl glucuronidation and phenyl hydroxylation, with these pathways mediated by different enzyme systems [1].

Primary oxidative metabolism: The 4'-hydroxylation of diclofenac represents a characteristic reaction for CYP2C9 catalysis. This regioselective oxidation is presumably dictated by interactions of the carboxylate moiety of the substrate with a putative cationic residue of the enzyme [1]. The formation of 4'-hydroxy-diclofenac is primarily mediated by CYP2C9 and represents the major metabolic pathway [2]. Additional oxidative pathways include 5-hydroxylation mediated predominantly by CYP3A4 and to a lesser extent by CYP2C8, and 3'-hydroxylation [1] [3].

Conjugative metabolism: Diclofenac and its hydroxylated metabolites undergo glucuronidation mediated primarily by UGT2B7, forming reactive acyl glucuronide metabolites [1] [4]. Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion [2].

The metabolic pathway of diclofenac can be visualized as follows:

Diclofenac undergoes complex metabolism involving multiple CYP enzymes and conjugation pathways. 4'-hydroxylation by CYP2C9 is the primary metabolic route.

Quantitative Pharmacokinetic Parameters of Diclofenac

Absorption and Distribution

Diclofenac displays favorable absorption characteristics with nearly complete bioavailability when considering total drug exposure, though systemic availability is reduced due to significant first-pass metabolism [2].

Absorption kinetics: Diclofenac is 100% absorbed after oral administration based on urine recovery data. However, due to first-pass metabolism, only approximately 50-55% of the absorbed dose is systemically available [4] [2]. The time to peak concentration (Tmax) occurs at approximately 2.3 hours after oral administration, though food may delay absorption onset by 1-4.5 hours [2].

Distribution profile: The apparent volume of distribution (V/F) of diclofenac sodium is approximately 1.4 L/kg, indicating extensive tissue distribution [2]. Diclofenac is more than 99% bound to human serum proteins, primarily to albumin, with constant serum protein binding over the therapeutic concentration range (0.15-105 mcg/mL) [2]. The drug demonstrates favorable tissue penetration, accumulating in synovial fluid after oral administration, which may explain why its duration of therapeutic effect is considerably longer than its plasma elimination half-life [4].

Elimination Pharmacokinetics

Diclofenac exhibits relatively rapid elimination characterized by a short half-life and extensive metabolism, necessitating multiple daily dosing or modified-release formulations for sustained therapeutic effects.

Table 1: Key Elimination Parameters of Diclofenac

| Parameter | Value | Comments | Source |

|---|---|---|---|

| Elimination Half-life | 1-2 hours | Short half-life requires frequent dosing | [4] |

| Apparent Oral Clearance (CL/F) | 582 mL/min | Considerable interindividual variability | [2] |

| Renal Clearance | <1% as unchanged drug | Minimal renal elimination of parent compound | [2] |

| Elimination Pathways | Urine (65%), Bile (35%) | Primarily as conjugated metabolites | [4] [2] |

| Metabolite Profile | 4'-OH-diclofenac (major), 5-OH, 3'-OH (minor) | Multiple oxidative metabolites | [2] |

CYP2C9 Genetic Polymorphisms and Metabolic Impact

Genetic Variants and Enzymatic Activity

The CYP2C9 enzyme exhibits significant genetic polymorphism that influences metabolic activity across populations. The most studied variants include:

- CYP2C9*1: The wild-type allele encoding fully functional enzyme activity [3]

- CYP2C9*2 (Arg144Cys): Results in moderately decreased enzymatic activity compared to wild-type [3]

- CYP2C9*3 (Ile359Leu): Associated with substantially reduced activity (5- to 10-fold less depending on substrate) [3]

- CYP2C9*13: A principal variant allele found in Asian populations with reduced metabolic capacity [5]

Population frequencies in Caucasians are approximately 82% for CYP2C9*1, 11% for CYP2C9*2, and 7% for CYP2C9*3 [3].

Controversial Evidence on Polymorphism Impact

The effect of CYP2C9 polymorphisms on diclofenac metabolism presents a complex picture with conflicting evidence from various studies:

Table 2: Conflicting Evidence on CYP2C9 Polymorphism Effects

| Study Findings | Population | Key Results | Source |

|---|---|---|---|

| No Significant Impact | 20 males with various CYP2C9 genotypes | No evidence of impaired metabolism in carriers of *2 and *3 alleles; formation clearance of 4'-OH-diclofenac not reduced | [3] |

| No Single Allele Effect | 12 healthy subjects (6 *1/*1, 6 *1/*3) | No significant differences in diclofenac disposition kinetics between wild-type and *3 heterozygotes | [6] |

| Metabolism Variability | 25 healthy women with wild-type (*1/*1) genotype | Significant metabolic variability despite identical genotype; subjects classified as poor, intermediate, and extensive metabolizers | [7] |

| Reduced Metabolism | In vitro study of *3 and *13 variants | Predicted decrease in diclofenac oral clearance ratio in subjects carrying CYP2C9*3 or CYP2C9*13 alleles | [5] |

The relationship between CYP2C9 genotype and diclofenac metabolic phenotype reveals unexpected complexity:

The relationship between CYP2C9 genotype and diclofenac metabolic phenotype is complex, with significant unexplained variability.

Experimental Methodologies for Studying Diclofenac Metabolism

Clinical Pharmacokinetic Study Design

Well-designed clinical studies are essential for characterizing diclofenac metabolism in human populations:

Subject selection and genotyping: Studies typically enroll healthy volunteers with predetermined CYP2C9 genotypes. For example, one comprehensive study genotyped 516 healthy volunteers to obtain 20 participants with all allelic combinations of CYP2C9 variants (*1, *2, and *3) [3]. Another study focused specifically on 25 healthy women with wild-type CYP2C9*1/*1 genotype to exclude polymorphism effects [7].

Dosing and sampling protocols: A single oral dose of 50 mg diclofenac is typically administered after a 12-hour fasting period [7] [3]. Blood sampling is conducted at multiple timepoints (e.g., 0, 0.33, 0.66, 1, 1.33, 1.66, 2, 2.5, 3, 4, 6, and 9 hours) to fully characterize the pharmacokinetic profile [7].

Analytical methods: Serum levels of diclofenac and its metabolites are typically quantified using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [7] [3]. These sensitive methods allow precise quantification of parent drug and metabolites at low concentrations.

In Vitro Enzyme Kinetics Studies

In vitro approaches provide mechanistic insights into diclofenac metabolism and enzyme-specific contributions:

Recombinant enzyme systems: CYP2C9 variants (CYP2C9.1, CYP2C9.3, CYP2C9.13) can be expressed in yeast or other expression systems, and their metabolic kinetics for diclofenac 4'-hydroxylation examined [5]. This allows isolation of specific enzyme contributions without confounding factors.

Enzyme kinetic parameters: Studies determine key kinetic parameters including Km (Michaelis constant), Vmax (maximum reaction velocity), and CLint (intrinsic clearance) for each variant enzyme [5]. These parameters enable prediction of in vivo metabolic differences.

Inhibition studies: The potentials of clinically used drugs to inhibit diclofenac 4'-hydroxylation catalyzed by variant alleles can be compared to assess how polymorphisms affect drug-drug interaction susceptibility [5].

Alternative Metabolic Pathways and Clinical Implications

Non-CYP2C9 Metabolic Routes

Evidence suggests that multiple enzymes contribute to diclofenac metabolism, potentially explaining the limited correlation between CYP2C9 genotype and metabolic phenotype:

CYP2C8 involvement: Further hydroxylation of diclofenac glucuronide was shown to occur in vitro with recombinant CYP2C8, which may be of clinical significance in defining major metabolic routes involved in diclofenac elimination [1].

CYP3A4 contribution: The 5-hydroxylation of diclofenac is subject to CYP3A4 cooperativity elicited by quinidine [1]. In recombinant systems, enhancement by quinidine of diclofenac metabolism in vitro was attributed to increases in Vmax with little contribution from changes in Km value [1].

UGT2B7 catalysis: UGT2B7 is the primary catalyst in the formation of the reactive metabolite, diclofenac acyl glucuronide [4]. Genetic variation that causes higher catalytic activity of UGT2B7 is associated with an increased risk of hepatotoxicity among patients taking diclofenac [4].

Clinical Implications and Personalized Dosing

The metabolic profile of diclofenac has important clinical implications for efficacy, safety, and personalized therapy:

Hepatotoxicity risk: Diclofenac is associated with rare but sometimes fatal hepatotoxicity characterized by delayed onset of symptoms and lack of clear dose-response relationship [1]. The acyl glucuronide of the drug is reactive and capable of covalent modification of cellular proteins, potentially triggering immune responses or direct cellular toxicity [1].

Drug interaction potential: When co-administered with voriconazole (an inhibitor of CYP2C9, 2C19 and 3A4), the Cmax and AUC of diclofenac increased by 114% and 78%, respectively [2]. This demonstrates the importance of metabolic pathways in clinically significant drug interactions.

Topical formulation advantages: Diclofenac diethylamine topical formulations provide localized therapy with minimal systemic exposure, making them less susceptible to metabolic variations and drug interactions [8]. The concentration of diclofenac sodium in skeletal muscle is higher following topical application than oral administration [4].

Conclusion

References

- 1. The metabolism of diclofenac--enzymology and toxicology ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Package Insert / Prescribing Information / MOA Diclofenac [drugs.com]

- 3. Pharmacokinetics of diclofenac and inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Diclofenac [biomedres.us]

- 5. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac ... [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of differences in diclofenac (a substrate for...) [pubmed.ncbi.nlm.nih.gov]

- 7. of Pharmacokinetics in healthy controls with wild-type... diclofenac [elsevier.es]

- 8. (Motusol) 1.16% Gel - Summary of Product... This compound [medicines.org.uk]

What is diclofenac diethylamine used for in research

Experimental Protocols in Research

To help you contextualize the findings, here are methodologies from key studies.

Clinical Trial Protocol for Bioavailability (Phase I Study)

- Objective: To assess the systemic bioavailability of topical diclofenac diethylamine gel compared to oral diclofenac tablets.

- Design: Randomized, open-label, multiple-dose, crossover study in healthy volunteers.

- Intervention: Application of DDEA 2.32% gel twice daily or DDEA 1.16% gel four times daily to one ankle, compared with oral diclofenac sodium 50 mg three times daily.

- PK Analysis: Blood samples were collected pre-dose and at multiple intervals. Plasma diclofenac concentrations were measured using validated LC-MS/MS, with pharmacokinetic parameters like AUC and Cmax calculated via non-compartmental analysis [1].

In Vivo Protocol for Training Adaptation (Animal Study)

- Objective: To evaluate the impact of diclofenac on training-induced adaptations.

- Design: Rats underwent a 6-week swimming training program.

- Intervention: Trained animals received oral diclofenac (10 mg/kg/day) or saline for 9 days, which included three exhaustive swimming bouts.

- Biochemical Analysis: After sacrifice, liver and plasma samples were analyzed. IL-6 levels were measured by ELISA. Antioxidant enzyme activities (catalase, glutathione peroxidase, glutathione reductase) and the ratio of reduced-to-oxidized glutathione were assessed in the liver to evaluate oxidative stress and adaptation [2].

Formulation Development Protocol (Nanosponge-loaded Gel)

- Objective: To develop a novel topical gel for improved delivery of this compound.

- Drug Loading: this compound was loaded into ethylcellulose nanosponges using an emulsion solvent diffusion method.

- Gel Formulation: The drug-loaded nanosponges were incorporated into a gel using Carbopol 940 as the gelling polymer.

- Evaluation: The formulation was assessed for particle size, surface morphology, drug entrapment efficiency, polydispersity index, pH, viscosity, and in vitro drug release profile [3].

Mechanism of Action & Research Workflow

This compound is a COX inhibitor that provides anti-inflammatory, analgesic, and antipyretic effects [4] [5]. The following diagram illustrates the compound's pathway from application to therapeutic effect and the key questions driving research.

The core research objectives focus on optimizing this pathway by improving delivery, understanding systemic versus local effects, and evaluating broader physiological impacts.

Key Data for Formulation Comparison

Researchers often compare this compound with other salt forms. A key study provides the following comparative bioavailability data, which is critical for formulation selection.

| Treatment Regimen | Mean AUC₀–₂₄ (ng·h/mL) | Geometric Mean Ratio (GMR) for AUC (90% CI) | Mean Cₘₐₓ (ng/mL) | GMR for Cₘₐₓ (90% CI) |

|---|---|---|---|---|

| Diclofenac Sodium Gel (DSG) 1% | 222 ± 140 | Reference | 22.2 ± 33.3 | Reference |

| This compound (DDEA) Gel 1.16% | 194 ± 95.9 | 90.7% (82.7 - 99.5%) | 14.0 ± 8.9 | 85.3% (69.3 - 105%) |

| DSG 1% with Heat | 179 ± 63.2 | 92.5% (77.3 - 111%) | 13.3 ± 5.6 | 90.0% (61.9 - 131%) |

| DSG 1% with Exercise | 234 ± 134 | 103% (87.8 - 120%) | 16.8 ± 10.1 | 99.2% (74.6 - 132%) |

Source: Adapted from a randomized, open-label, crossover study in healthy adults [6].

- Interpretation: The systemic exposure (AUC) between DDEA 1.16% gel and DSG 1% is comparable, falling within standard bioequivalence boundaries. This suggests similar systemic safety profiles. Furthermore, common patient activities like applying heat or moderate exercise do not cause clinically relevant changes in systemic absorption [6].

Future Research Directions

Based on current trends, future research will likely focus on:

- Advanced Delivery Systems: Continued innovation in nanocarriers, patches, and combination with physical enhancement technologies like sustained acoustic medicine to achieve deeper tissue penetration [7].

- Mechanistic & Long-term Impact Studies: Further investigation into how NSAIDs influence tissue repair, adaptation to exercise, and long-term joint health beyond symptomatic relief [2].

- Personalized Therapy: Exploring optimal formulation and dosage forms (gel, solution, patch) for specific patient subgroups and clinical scenarios [8].

References

- 1. Two Phase I, Randomized, Open-Label, Multiple-Dose, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Diclofenac Administration after Physical Training Blunts ... [pmc.ncbi.nlm.nih.gov]

- 3. Formulation development, in vitro and in vivo assessment ... [sciencescholar.us]

- 4. This compound | COX inhibitor | Mechanism [selleckchem.com]

- 5. Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 6. P-084 - PAINWeek 2025 [painweek2025.eventscribe.net]

- 7. This compound - an overview [sciencedirect.com]

- 8. Efficacy and safety of different topical diclofenac formulations ... [bmcmusculoskeletdisord.biomedcentral.com]

Comprehensive Technical Guide: Transdermal Penetration Properties of Diclofenac Diethylamine

Introduction to Diclofenac Diethylamine Transdermal Delivery

This compound (DDA) is a salt form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, specifically developed for topical application to achieve localized therapeutic effects while minimizing systemic exposure and associated adverse events. The transdermal delivery of DDA represents a strategically important approach in pain management, particularly for musculoskeletal conditions such as osteoarthritis, rheumatoid arthritis, and various soft tissue disorders. Unlike oral diclofenac formulations which are associated with gastrointestinal complications and significant first-pass metabolism, topical DDA formulations target the site of inflammation directly, thereby potentially enhancing the risk-benefit profile of diclofenac therapy.

The molecular structure of DDA contributes to its favorable penetration characteristics, with the diethylamine component enhancing solubility in various vehicle systems. DDA possesses physicochemical properties that make it reasonably suitable for skin penetration, including appropriate lipophilicity and molecular weight. However, the stratum corneum, the outermost layer of the skin, remains a significant barrier to permeation, necessitating optimization of formulation parameters to achieve sufficient drug delivery to deeper tissue layers where the pharmacological action is required. This comprehensive review examines the critical factors influencing DDA skin penetration, quantitative penetration data across different formulations, and standardized methodologies for assessing transdermal delivery performance.

Quantitative Penetration Properties Across Formulations

Comparative Performance of Formulation Technologies

Extensive research has demonstrated that the formulation composition and vehicle system significantly influence the transdermal penetration of this compound, often to a greater extent than the absolute drug concentration. Studies comparing different commercial products have revealed substantial variations in skin permeation profiles despite similar labeled active ingredient concentrations.

Table 1: Comparative Skin Permeation of Different Diclofenac Formulations

| Formulation Type | Diclofenac Concentration | 24-Hour Cumulative Permeation | Flux (μg/cm²/h) | Reference |

|---|---|---|---|---|

| DDA 1.16% Emulgel | 1.16% (equivalent to 1% diclofenac sodium) | 554 ng/cm² | 0.035 (at 24h) | [1] |

| Diclofenac Sodium 5% Gel | 5% | 361 ng/cm² | Not reported | [1] |

| DDA 1.16% Gel (with rubbing) | 1.16% | Significant increase vs. no rubbing | 0.018 (at 8h) | [2] |

| DDA 1.16% Gel (without rubbing) | 1.16% | Baseline | 0.003 (at 8h) | [2] |

| Liposome 1% Gel | 1% (diclofenac sodium) | Not reported | Permeability coefficient: 69.3 × 10⁻⁸ cm/s | [3] |

| Emulsion Gel 1.16% | 1.16% | Not reported | Permeability coefficient: 34.9 × 10⁻⁸ cm/s | [3] |

The data clearly demonstrate that formulation composition can dramatically influence diclofenac penetration, with some lower concentration formulations outperforming higher concentration products. For instance, DDA 1.16% emulsion gel showed 54% higher permeation at 24 hours compared to a diclofenac sodium 5% gel, despite the latter having more than four times the nominal drug concentration [1]. When expressed as the percentage of applied dose that permeated skin, there was a 7-fold difference between these formulations (0.54% for DDA 1.16% emulsion gel vs. 0.077% for diclofenac sodium 5% gel) [1].

Advanced Formulation Systems

Recent developments in formulation technology have focused on vesicular systems and novel emulsion types to enhance DDA penetration. Research has demonstrated that advanced carrier systems can significantly improve transdermal delivery compared to conventional formulations.

Table 2: Performance of Advanced Diclofenac Formulation Systems

| Formulation System | Key Characteristics | Penetration Enhancement | Study Model |

|---|---|---|---|

| Transfersomes | Ultra-deformable lipid vesicles | Significantly higher cumulative permeation and skin retention vs. conventional liposomes | In vitro, rat skin [4] |

| Ethosomes | Lipid vesicles with high ethanol content | Similar enhancement to transfersomes, acts as skin reservoir | In vitro, rat skin [4] |

| Liposomal Gel | Phospholipid-based vesicles | ~2-fold higher permeability coefficient vs. emulsion gel | Ex vivo human skin [3] |

| Cream-Gel (CG) | Oil-in-water system stabilized by gel polymer network | Better skin penetration than emulgel benchmark without added solvents | In vitro human skin [5] |

| Gel-in-Oil (GIO) Emulsion | Aqueous gel phase within continuous lipophilic phase | Reduced systemic diffusion while maintaining skin retention | In vitro human skin [5] |

These advanced systems provide mechanisms for enhanced skin targeting and reduced systemic exposure, aligning with the therapeutic goal of topical diclofenac products. The vesicular systems like transfersomes and ethosomes have demonstrated an ability to act as drug reservoirs within the skin, potentially extending the pharmacological effects of diclofenac [4]. Similarly, the cream-gel and gel-in-oil emulsion platforms offer formulation scientists additional tools for adjusting the penetration profile based on therapeutic requirements [5].

Factors Influencing DDA Skin Penetration

Application Technique and Physical Methods

The method of application significantly impacts this compound penetration, with mechanical manipulation of the application site playing a particularly important role. A systematic investigation examining the effect of rubbing on DDA permeation revealed that application with rubbing for 45 seconds resulted in a 5-fold higher flux at 8 hours compared to application without rubbing (0.018 vs. 0.003 μg/cm²/h) [2]. This enhancement was attributed to rubbing-induced alteration of the superficial skin layer, creating a transient faster initial diffusion through the stratum corneum into deeper skin layers [2].

The mechanism behind this rubbing effect appears to involve temporary disruption of the skin barrier function, as evidenced by a 2-fold decrease in skin electrical resistance following 45 seconds of rubbing compared to standard application [2]. This physical enhancement approach represents a simple yet effective method to improve DDA penetration without modifying formulation composition. The timing of this effect is particularly relevant for clinical efficacy, as the faster initial diffusion occurs within the first 8 hours after application, potentially leading to more rapid onset of analgesic and anti-inflammatory effects.

Chemical Penetration Enhancers

Chemical penetration enhancers function by reversibly modifying the skin's barrier properties to facilitate drug permeation. These compounds employ various mechanisms including alteration of intercellular lipid organization, interaction with intracellular proteins, and modification of partitioning behavior [6]. For this compound, several classes of penetration enhancers have demonstrated effectiveness:

Fatty acids and terpenes: Oleic acid (15-20% concentration) and d-limonene (5% concentration) have shown significant enhancement effects on DDA permeation across horse skin models [7]. In particular, 5% d-limonene demonstrated the highest enhancing effect at the lowest concentration among tested enhancers [7]. Binary mixtures of oleic acid with turpentine oil (1:1 ratio) in lotion formulations demonstrated a concentration-dependent enhancement effect, with 4% v/v showing optimal performance [8].

Solvents: Propylene glycol (PG) and diethylene glycol monoethyl ether (DEGEE) have been extensively studied in various formulation systems. Research on cream-gel formulations containing 10% PG alone or in combination with 20% DEGEE showed significantly higher receptor fluid penetration compared to benchmark formulations [5]. The combination of PG and DEGEE in cream-gels resulted in 21.07% of applied diclofenac dose penetrating into the receptor fluid at 24 hours, compared to 4.13% for the benchmark [5].

Sulfoxides: Dimethyl sulfoxide (DMSO) has been utilized as an effective penetration enhancer in transdermal patch formulations, typically at concentrations around 10% of total polymer weight [9]. DMSO facilitates the safe and effective transdermal delivery of both hydrophilic and lipophilic drugs for localized delivery [9].

The effectiveness of chemical penetration enhancers is highly dependent on their interaction with other formulation components. For instance, the combination of isopropyl myristate (IPM) with propylene glycol has demonstrated synergistic effects on diclofenac penetration [5] [6]. Furthermore, the placement of enhancers in different phases of emulsion systems (continuous vs. dispersed phase) can significantly impact their effectiveness, highlighting the importance of strategic formulation design [5].

Formulation Physicochemical Properties

The physical characteristics of DDA formulations significantly influence skin penetration profiles, with parameters such as viscosity, rheological behavior, and structural organization playing crucial roles. Comparative studies of commercial products have revealed that formulation viscosity inversely correlates with skin permeation, with lower viscosity formulations generally demonstrating higher permeation rates. For example, DDA 1.16% emulsion with a viscosity of 10.29 Pa.s demonstrated significantly higher skin permeation compared to a diclofenac sodium 5% gel with a viscosity of 24.82 Pa.s [1].

The internal structure of the formulation also critically influences penetration behavior. Microscopic examination of effective DDA emulsions typically reveals oily droplets in an aqueous phase with a narrow distribution of droplet size (mainly <10 μm) [1]. These structural characteristics influence drug release kinetics and interaction with the skin surface. Additionally, the partition coefficient of the drug between the formulation and skin lipids significantly impacts permeation rates, with optimal partitioning behavior necessary for efficient skin penetration [6].

Experimental Methodologies for Assessing DDA Penetration

In Vitro Permeation Testing (IVPT)

In vitro permeation testing using Franz diffusion cells represents the standard methodology for evaluating the transdermal penetration characteristics of this compound formulations. This system provides a controlled environment for measuring drug permeation across biological membranes while allowing for precise sampling and analytical quantification.

Experimental Workflow for In Vitro Permeation Testing of DDA Formulations

The IVPT methodology involves several critical steps that must be standardized to ensure reproducible and clinically relevant results:

Skin Model: Excised human skin represents the gold standard membrane for IVPT studies, typically obtained from abdominal plastic surgery or post-mortem sources. Skin should be dermatomed to a thickness of 400-600 μm to include the complete epidermis with partial dermis [2] [5] [1]. Both cryopreserved and freshly obtained skin have been utilized successfully, with studies demonstrating comparable barrier functionality when proper handling protocols are followed.

Integrity Verification: Prior to experimentation, skin integrity must be verified using standardized methods. The electrical resistance method has been widely adopted, with samples demonstrating resistance >10.9 kΩ considered acceptable [1]. Alternatively, tritiated water permeation testing can be employed, with permeation <1% of applied dose indicating intact barrier function [2].

Experimental Conditions: The receptor phase typically consists of phosphate-buffered saline (PBS, pH 7.4), sometimes supplemented with bovine serum albumin (5% w/v) to enhance sink conditions for diclofenac [1]. The system temperature must be maintained at 32±1°C to mimic physiological skin surface conditions [2] [1]. Application doses typically range from 5-10 mg/cm² of formulation, reflecting in-use conditions [2] [1].

Sample Analysis: Quantification of diclofenac in receptor fluid and skin layers is typically performed using high-performance liquid chromatography (HPLC) with UV detection at 275 nm or liquid chromatography/tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity [2] [1]. The lower limit of quantification for these methods is typically 1 ng/mL or lower, enabling precise measurement of the low diclofenac concentrations encountered in permeation studies.

Skin Distribution Assessment

Beyond permeation through the entire skin, understanding the distribution within different skin layers is crucial for evaluating topical DDA formulations. The tape-stripping technique represents the standard method for quantifying drug concentration in the stratum corneum. This procedure involves sequential application and removal of adhesive tapes (typically 10-20 strips) to progressively remove the stratum corneum layers [2]. The diclofenac content on each tape or group of tapes is then quantified, providing a depth profile of drug distribution within this critical barrier layer.

For assessment of drug penetration into deeper skin layers, the dermatomed skin samples remaining after tape stripping are typically separated into epidermal and dermal portions by heat separation or surgical techniques, followed by extraction and quantification of diclofenac content [5]. More advanced techniques such as confocal Raman spectroscopy (CRS) have emerged as non-invasive alternatives for monitoring drug penetration in vivo, providing real-time measurement of API distribution within the skin without the need for physical separation of layers [10].

Data Analysis and Interpretation

The primary endpoints derived from IVPT studies include:

- Cumulative Permeation (Q): The total amount of drug permeating through the skin per unit area over time, typically reported at 24 hours (ng/cm²)

- Flux (Jss): The rate of drug permeation at steady state (μg/cm²/h)

- Permeability Coefficient (Kp): The flux normalized by the applied drug concentration (cm/s)

- Lag Time (Tl): The time required to establish steady-state permeation

- Skin Retention: The amount of drug retained in different skin layers after a specific application period

Statistical analysis of permeation data must account for the typical log-normal distribution of these parameters, often requiring log-transformation before parametric testing [1]. Mixed-effects models with formulation as a fixed effect and skin donor as a random effect are often appropriate for accounting for inter-donor variability in skin permeability [1].

Conclusion and Future Perspectives

The transdermal penetration of this compound is influenced by a complex interplay of formulation factors, application parameters, and skin physiology. The evidence comprehensively demonstrates that formulation composition and vehicle system often exert greater influence on skin permeation than drug concentration alone. Advanced delivery systems including vesicles (transfersomes, ethosomes, liposomes) and novel emulsion types (cream-gels, gel-in-oil emulsions) show significant promise for enhancing skin targeting while minimizing systemic exposure.

The application technique, particularly rubbing during administration, emerges as a simple yet highly effective method for enhancing DDA penetration, potentially through temporary alteration of stratum corneum barrier properties. Chemical penetration enhancers continue to play an important role, with fatty acids, terpenes, and various solvents demonstrating significant enhancement effects, though their optimal use requires careful balancing of efficacy and potential irritancy.

Standardized in vitro permeation testing methodologies provide robust platforms for evaluating DDA formulation performance, with proper attention to skin integrity verification, physiological conditions, and appropriate analytical techniques. The continuing advancement of analytical methods, particularly non-invasive approaches like confocal Raman spectroscopy, offers enhanced capability for monitoring drug penetration in real-time under in vivo conditions.

References

- 1. Importance of the formulation in the skin delivery of topical ... [dovepress.com]

- 2. Effect of rubbing on the in vitro skin permeation of diclofenac ... [pmc.ncbi.nlm.nih.gov]

- 3. Ex vivo transdermal absorption of a liposome formulation ... [sciencedirect.com]

- 4. Enhanced transdermal delivery of diclofenac sodium via ... [pubmed.ncbi.nlm.nih.gov]

- 5. Alternatives to Conventional Topical Dosage Forms for ... [mdpi.com]

- 6. Transdermal delivery systems in cosmetics [biomeddermatol.biomedcentral.com]

- 7. Effect of different penetration enhancers on diclofenac ... [pubmed.ncbi.nlm.nih.gov]

- 8. "Developing an efficacious this compound ... [jfda-online.com]

- 9. Assessment of Analgesic and Anti-inflammatory Activity ... [biomedpharmajournal.org]

- 10. Dermal Delivery of Diclofenac Sodium—In Vitro and In Vivo ... [mdpi.com]

Chemical Profile and Partitioning Mechanism of Diclofenac Diethylamine

The following table summarizes key information about DDEA, which is crucial for understanding its behavior [1] [2].

| Property | Description |

|---|---|

| Chemical Name | Diethyl ammonium 2-[(2,6-dichloroanilino)phenyl]acetate [3] |

| IUPAC Name | 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid; diethylamine [1] |

| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂ [1] |

| Molecular Weight | 369.29 g/mol [1] |

| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] [2] |

| Mechanism of Action | Inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin production [2]. |

While a definitive log P (partition coefficient) value for DDEA is not listed, its partitioning behavior is driven by ion-pair formation [4]. In aqueous solution, the diclofenac anion and the diethylammonium cation can form a neutral ion pair. This pair has a higher affinity for lipid phases (like skin membranes) than the individual ions, facilitating penetration despite diclofenac being largely ionized at physiological pH [4].

The diagram below illustrates this ion-pair formation and its proposed interaction with the skin membrane.

Comparative Properties and Permeation Data

The following table compares key properties and experimental permeation data for diclofenac acid and its salts, highlighting DDEA's performance in a saturated aqueous system. The data is primarily from an ex vivo study using porcine ear skin as a model membrane [4].

| Property / Parameter | Diclofenac Acid | Diclofenac Sodium (DS) | Diclofenac Diethylamine (DDEA) |

|---|---|---|---|

| Inherent Water Solubility | Very low [4] | Higher than acid [5] | Studied from saturated aqueous solution [4] |

| Key Partitioning Species | Un-ionized acid (very low conc.) [4] | Ionized anion [5] | Ion pair [4] |

| Experimental Flux (J) [µg/cm²/h] * | Not provided in sources | Not the focus of the study | 0.352 ± 0.097 [4] |

| Experimental Permeation Coefficient (P) [cm/s x 10⁶] * | Not provided in sources | Not the focus of the study | 1.53 ± 0.42 [4] |

Note: Flux (J) and Permeation Coefficient (P) values are from permeation studies through porcine ear skin from saturated aqueous solutions. The permeation coefficient is calculated as P = J / C, where C is the solubility in the donor phase [4].

Analytical and Experimental Protocols

For researchers quantifying DDEA or studying its behavior, here are summaries of relevant experimental methodologies.

1. RP-HPLC Analysis for Quantification A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantification of DDEA, methyl salicylate, and capsaicin in pharmaceutical gels and skin permeation samples [3].

- Column: Thermo Scientific ACCLAIM 120 C18 (4.6 mm × 150 mm, 5 µm)

- Mobile Phase: Deionized water (acidified to pH 3 with phosphoric acid) and acetonitrile in a 35:65% (v/v) ratio.

- Mode: Isocratic

- Flow Rate: 0.7 mL/min

- Detection: UV at 205 nm

- Column Temperature: 25 °C

- Retention Time: this compound ~ 6.66 minutes

- Validation: The method was validated per ICH guidelines, showing good linearity (0.05–100.0 µg/mL), precision (RSD% < 3.0), and low LOD (0.0038 µg/mL) for DDEA [3].

2. Skin Permeation Study Protocol An in vitro permeation study protocol for diclofenac salts is described in the literature [4].

- Apparatus: Vertical Franz-type diffusion cells with a diffusional surface area of 9.62 cm².

- Membrane: Internal porcine ear skin.

- Donor Compartment: 5 mL of a saturated aqueous solution of the diclofenac salt.

- Receptor Compartment: 100 mL of phosphate buffer (pH 7.4), thermostated at 37 °C.

- Sample Analysis: Aliquots are withdrawn from the receptor compartment at predetermined intervals over 8 hours and analyzed by HPLC.

- Data Analysis: The flux (J) is determined from the slope of the cumulative amount permeated per unit area versus time plot.

Research Implications and Summary

- Ion-Pair Strategy: The formation of DDEA is a successful strategy to enhance the transdermal delivery of diclofenac. It improves permeability without requiring additional chemical enhancers by leveraging ion-pair formation to increase the effective concentration of permeating species [4].

- Comparative Performance: Among various diclofenac salts, those with counterions containing ring structures (e.g., pyrrolidine, piperidine) were reported to have even higher permeation coefficients than DDEA in a saturated aqueous system. This suggests that the structure of the counterion plays a critical role in disrupting membrane organization [4].

References

- 1. This compound [go.drugbank.com]

- 2. Diclofenac: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Development of an RP-HPLC Method for Quantifying ... [pmc.ncbi.nlm.nih.gov]

- 4. Diclofenac Salts, VIII. Effect of the Counterions on ... [mdpi.com]

- 5. Aqueous solubility of this compound in the ... [pubmed.ncbi.nlm.nih.gov]

Diclofenac diethylamine SLC22A8 transporter inhibition

Known OAT3 Inhibition by Diclofenac Metabolite

While data on the parent compound diclofenac diethylamine is lacking, a primary oxidative metabolite of diclofenac has been studied for its interaction with OAT3.

| Inhibitor | IC₅₀ (μM) | Ki (μM) | Cell System | Substrate Used | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy diclofenac | - | 2.03 | HEK293-OAT3 | 6-Carboxyfluorescein | [1] |

This data suggests that this major metabolite can competitively inhibit OAT3, which is a critical mechanism to consider for potential drug-drug interactions [1].

Experimental Protocol for OAT3 Inhibition Studies

The following table outlines a standard methodology used to generate the inhibitory data mentioned above, which can serve as a reference for your own experimental design.

| Protocol Aspect | Detailed Description |

|---|---|

| Objective | To determine the IC₅₀ or Kᵢ of a compound for human OAT3 (SLC22A8). |

| Cell System | HEK293 (Human Embryonic Kidney 293) cells stably transfected with human OAT3. |

| Assay Type | Uptake assay in a multi-well plate format. |

| Procedure | 1. Grow cells to confluence. 2. Incubate cells with a known OAT3 substrate (e.g., 6-Carboxyfluorescein) in the presence or absence of the inhibitor (4-Hydroxy diclofenac) at various concentrations. 3. Stop the reaction after a specific time (e.g., 2-5 minutes) by ice-cold buffer and wash the cells. 4. Lyse the cells and quantify the accumulated substrate using a fluorescence plate reader (for 6-Carboxyfluorescein) or LC-MS/MS. | | Data Analysis | Calculate uptake velocity relative to control (without inhibitor). Fit the data to an appropriate inhibition model (e.g., competitive inhibition) to determine the Kᵢ value. |

This methodology is consistent with established practices for studying transporter inhibition, as reflected in the search results [1] [2] [3].

The Physiological Role of OAT3 and Inhibition Implications

To understand the impact of inhibiting OAT3, it's important to recognize its broad function in the body. OAT3 is a multispecific transporter with a wide range of endogenous and exogenous substrates [4] [5] [6].

The central role of OAT3 and the consequences of its inhibition.

According to the "Remote Sensing and Signaling Hypothesis," OAT3 is part of a broader system for inter-organ and inter-organismal communication, moving key metabolites and signaling molecules between different body compartments [4] [5] [6]. Therefore, inhibiting OAT3 can have systemic effects beyond altering drug levels.

Summary and Research Considerations

- The direct inhibition of OAT3 by this compound has not been quantitatively characterized in the available public literature.

- A key metabolite, 4-hydroxy diclofenac, is a known competitive inhibitor of OAT3 with a Kᵢ of 2.03 µM [1].

- OAT3 has a critical role in systemic physiology, and its inhibition can potentially lead to complex drug-drug or herb-drug interactions [2] [6].

For your research, the next steps could involve:

- Direct Experimental Validation: Setting up an OAT3 inhibition assay, as outlined in the experimental protocol, using this compound.

- Literature Expansion: Searching for proprietary or patent databases that may contain unpublished data on this specific interaction.

- Metabolite Consideration: Accounting for the activity of 4-hydroxy diclofenac in any safety or interaction profile for this compound.

References

- 1. SLC22A8 [transportal.compbio.ucsf.edu]

- 2. Competitive inhibition of human organic anion transporters 1 (SLC22A6), 3 (SLC22A8) and 4 (SLC22A11) by major components of the medicinal herb Salvia miltiorrhiza (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive Inhibition of Human Organic Anion ... [sciencedirect.com]

- 4. The Organic Anion Transporter (OAT) Family - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Multispecific Drug Transporter Slc22a8 (Oat3) Regulates ... [pmc.ncbi.nlm.nih.gov]

- 6. The drug transporter OAT3 (SLC22A8) and endogenous ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Diclofenac Diethylamine Hydrogel Preparation

Introduction to Diclofenac Diethylamine and Hydrogel Systems

This compound (DDEA) is a powerful non-steroidal anti-inflammatory drug (NSAID) commonly used for the local, symptomatic treatment of mild to moderate pain in acute strains, sprains, or contusions following blunt trauma. Chemically identified as N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate, DDEA functions as a prostaglandin synthetase enzyme inhibitor, reducing inflammation and pain with advantages such as reduced adverse effects, smaller required doses, and minimal individual variability compared to systemic formulations [1] [2]. The therapeutic application of DDEA particularly benefits from topical delivery systems that enhance localized drug delivery while minimizing systemic exposure.

Hydrogel systems represent an advanced delivery platform for DDEA, offering several advantages over conventional formulations. These semi-solid systems combine enhanced skin permeation with prolonged drug release characteristics, making them ideal for transdermal applications. The three-dimensional network structure of hydrogels allows for efficient drug loading and controlled release while providing a cooling sensation and easy spreadability. Recent research has focused on optimizing these formulations to achieve higher drug concentration, improved stability, and enhanced permeation profiles compared to commercially available products, addressing the challenge of inadequate skin penetration faced by many topical pharmaceutical products [3].

Table: Key Characteristics of this compound (DDEA)

| Parameter | Specification |

|---|---|

| Chemical Name | N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate |

| Therapeutic Category | Non-steroidal anti-inflammatory drug (NSAID) |

| Mechanism of Action | Prostaglandin synthetase enzyme inhibition |

| Primary Indications | Mild to moderate pain in acute strains, sprains, contusions |

| Molecular Weight | 312.2 g/mol (diclofenac base) |

| Advantages | Reduced adverse effects, lower dosage requirements, minimal individual differences |

Formulation Composition and Excipient Selection

Quantitative Composition for DDEA Hydrogel Systems

The composition of DDEA hydrogel formulations requires precise excipient selection and optimization to achieve desirable physicochemical properties and enhanced transdermal delivery. Based on patent literature and research publications, effective DDEA hydrogel formulations typically contain gelling agents, penetration enhancers, humectants, and solvents in specific ratios to maintain stability and promote skin permeation. The quantitative composition varies depending on the specific type of hydrogel system being developed, with emulgels and gel plasters representing the most advanced formulations [4] [5].

For emulgel systems, the formulation combines emulsion and gel technologies to enhance drug loading capacity and permeation. The composition typically includes 1.16% DDEA (equivalent to 1% diclofenac sodium), which aligns with commercial products like Motusol Gel [1]. The gel matrix often utilizes Carbomer 980 (1.0-1.5%) as the primary gelling agent, combined with propylene glycol (5-10%) as humectant and isopropyl alcohol (10-30%) as penetration enhancer. Additionally, isopropyl myristate (1-3%) serves as an emulsifier, while liquid paraffin (2-5%) and glycerol monostearate (1-2%) contribute to the emulsion stability [4].

Table: Quantitative Composition of DDEA Emulgel Formulation

| Component | Function | Concentration Range (% w/w) |

|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 1.16% |

| Carbomer 980 | Gelling Agent | 1.0-1.5% |

| Propylene Glycol | Humectant, Penetration Enhancer | 5-10% |

| Isopropyl Alcohol | Penetration Enhancer, Solvent | 10-30% |

| Isopropyl Myristate | Emulsifier | 1-3% |

| Liquid Paraffin | Oleaginous Component | 2-5% |

| Glycerol Monostearate | Emulsifying Agent | 1-2% |

| Triethanolamine | pH Adjuster, Neutralizing Agent | q.s. to pH 6.5-7.5 |

| Purified Water | Solvent, Vehicle | To 100% |

For gel plaster systems, the formulation becomes more complex with additional excipients to maintain adhesion and controlled drug release. These systems typically contain acrylic polymer matrices (5-15%) that provide both structural integrity and adhesion properties. Polyvinylpyrrolidone (2-5%) serves as a secondary polymer to enhance film-forming characteristics, while glycerol (10-15%) and sorbitol (5-10%) act as humectants and plasticizers. The gel plaster also includes kaolin (5-10%) as an inorganic filler and sodium edetate (0.1-0.5%) as a stabilizer to chelate metal ions that might promote degradation [5]. The careful balance of these components ensures appropriate adhesion, drug release profile, and physical stability during storage and application.

Table: Composition of DDEA Gel Plaster Formulation

| Component | Function | Concentration Range (% w/w) |

|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 1.16-3.0% |

| Acrylic Polymer | Matrix Former, Adhesive | 5-15% |

| Polyvinylpyrrolidone | Film Former, Viscosity Modifier | 2-5% |

| Glycerol | Humectant, Plasticizer | 10-15% |

| Sorbitol | Plasticizer | 5-10% |

| Kaolin | Filler | 5-10% |

| Sodium Edetate | Stabilizer, Chelating Agent | 0.1-0.5% |

| Menthol | Cooling Agent, Penetration Enhancer | 0.5-2% |

| Polyoxyethylene Sorbitan Monooleate | Surfactant | 1-3% |

| Purified Water | Solvent | To 100% |

Preparation Methods and Experimental Protocols

Emulgel Preparation Protocol

The preparation of DDEA emulgel involves a systematic process that ensures proper formation of both the emulsion and gel phases with subsequent incorporation of the active ingredient. The following detailed protocol has been adapted from patent literature and optimization studies [4]:

Step 1: Oil Phase Preparation - Begin by accurately weighing isopropyl myristate (1-3%), liquid paraffin (2-5%), and glycerol monostearate (1-2%) into a suitable container. Heat the mixture to 70-75°C with continuous mechanical stirring at 500-800 rpm until a homogeneous liquid phase forms. Maintain this temperature while proceeding to the next step.

Step 2: Aqueous Phase Preparation - In a separate vessel, combine propylene glycol (5-10%) with approximately 40% of the purified water (calculated for the final formulation). Heat this aqueous phase to 70-75°C to match the temperature of the oil phase. Add polysorbate 60 (1-3%) to the aqueous phase with stirring until completely dissolved.

Step 3: Emulsion Formation - Slowly add the oil phase to the aqueous phase while maintaining high-shear mixing at 2000-3000 rpm. Continue mixing for 15-20 minutes to form a stable primary emulsion. Reduce the mixing speed to 500-1000 rpm and allow the emulsion to cool to 40-45°C.

Step 4: Gel Matrix Preparation - While the emulsion is cooling, disperse Carbomer 980 (1.0-1.5%) in the remaining purified water using mechanical stirring at 800-1000 rpm. Allow the polymer dispersion to hydrate for 30-45 minutes until a clear, homogeneous gel forms. Adjust the pH to 6.5-7.5 using triethanolamine to neutralize the carbomer and promote gelling.

Step 5: Drug Incorporation - Accurately weigh DDEA (1.16%) and dissolve it in isopropyl alcohol (10-30%) with gentle stirring. Add this drug solution to the primary emulsion with continuous stirring at 500-800 rpm for 10 minutes.

Step 6: Final Formulation - Gradually add the drug-loaded emulsion to the carbomer gel base with slow mechanical stirring at 300-500 rpm to avoid air entrapment. Continue mixing for 15-20 minutes until a homogeneous emulgel forms. Transfer the final product to appropriate containers and store at room temperature protected from light.

The following workflow diagram illustrates the emulgel preparation process:

Gel Plaster Preparation Method

The preparation of DDEA gel plaster requires additional steps to create a structured adhesive system that provides sustained drug release. This protocol is adapted from recent patent literature [5]:

Step 1: Polymer Dispersion - Begin by dispersing acrylic polymer (5-15%) and polyvinylpyrrolidone (2-5%) in a mixture of purified water and ethanol (2:1 ratio) using mechanical stirring at 800-1000 rpm for 30-45 minutes. Allow the polymer blend to fully hydrate and form a viscous dispersion.

Step 2: Plasticizer Incorporation - Add glycerol (10-15%) and sorbitol (5-10%) to the polymer dispersion with continuous stirring. Maintain mixing at 500-700 rpm for 15 minutes to ensure homogeneous distribution of the plasticizers.

Step 3: Drug Loading - Dissolve DDEA (1.16-3.0%) in a minimal quantity of isopropyl alcohol (5-10%) with gentle heating if necessary. Add this drug solution to the polymer-plasticizer mixture with slow stirring at 300-500 rpm to avoid foam formation.

Step 4: Filler Addition - Gradually incorporate kaolin (5-10%) and other insoluble components while increasing stirring speed to 800-1000 rpm. Continue mixing for 20-30 minutes until a homogeneous, lump-free suspension is obtained.

Step 5: Cross-Linking - Add aluminum hydroxide (0.5-1.5%) as a cross-linking agent with gentle stirring to initiate the formation of a three-dimensional network structure. Mix for 10-15 minutes until the viscosity noticeably increases.

Step 6: Coating and Drying - Coat the gel mixture onto a non-woven fabric backing at a controlled thickness of 0.5-1.0 mm using a precision coating machine. Dry the coated plaster in an oven at 40-50°C for 20-30 minutes to remove excess solvents while maintaining appropriate moisture content.

Step 7: Protective Layer Application - Apply a release liner (typically siliconized polyester) to protect the adhesive surface during storage and packaging. Cut the final product to appropriate sizes and package in sealed pouches.

Quality Control and Analytical Methods

Spectrophotometric Analysis of DDEA

Quality control of DDEA hydrogel formulations requires accurate quantification of the active ingredient and assessment of product quality. Two validated spectrophotometric methods provide reliable determination of DDEA in both pure form and formulated products [2]:

Method A: Iron(III) Oxidation and Complex Formation

This method is based on the oxidation of DDEA by Fe(III) followed by complex formation between the reduced Fe(II) and 1,10-phenanthroline. The resulting red-colored chromogen exhibits maximum absorption at 510 nm [2].

Reagent Preparation:

- Prepare 0.2% ferric ammonium sulfate (FAS) by dissolving 0.2 g in a minimal volume of concentrated sulfuric acid and diluting to 100 mL with distilled water.

- Prepare 0.4% 1,10-phenanthroline solution by dissolving 0.4 g in 100 mL of distilled water.

- Prepare standard DDEA solution (1000 µg/mL) by dissolving 0.1 g pure drug in 100 mL ethanol.

Experimental Procedure:

- Transfer aliquots containing 2.00-8.00 µg/mL of DDEA into a series of 10 mL volumetric flasks.

- Add 1 mL of FAS solution and 1 mL of 1,10-phenanthroline solution to each flask.

- Mix the solutions and keep for 20 minutes on a water bath at 70±1°C.

- Cool to room temperature and dilute to 10 mL with 0.1 M H₂SO₄.

- Measure absorbance at 510 nm against a reagent blank.

- Compute DDEA concentration from the calibration curve with regression equation Y = 0.0392 + 0.0167X (where Y is absorbance and X is concentration in µg/mL).

Method B: Charge Transfer Complex Formation

This method utilizes the formation of a charge transfer complex between DDEA (n-donor) and p-chloroanilic acid (π-acceptor) in 1,4-dioxane, producing a violet-colored complex measured at 526 nm [2].

Reagent Preparation:

- Prepare 1% chloroanilic acid (CAA) by dissolving 0.1 g CAA in 100 mL 1,4-dioxane.

- Prepare standard DDEA solution as described in Method A.

Experimental Procedure:

- Transfer aliquots containing 20.00-120.00 µg/mL of DDEA into a series of 10 mL volumetric flasks.

- Add 2 mL of CAA solution to each flask.

- Allow the solution to stand for 5-10 minutes for complex formation.

- Dilute to 10 mL with 1,4-dioxane.

- Measure absorbance at 526 nm against a reagent blank.

- Compute DDEA concentration using regression equation Y = -0.0140 + 0.0034X.

The following diagram illustrates the analytical workflows for both spectrophotometric methods:

Table: Analytical Performance Parameters for Spectrophotometric Methods

| Parameter | Method A | Method B |

|---|---|---|

| λmax (nm) | 510 | 526 |

| Beer's Law Range (µg/mL) | 2.00-8.00 | 20.00-120.00 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 0.98 × 10⁴ | 1.62 × 10⁴ |

| Sandell's Sensitivity (µg cm⁻²) | 3.77 × 10⁻² | 2.27 × 10⁻² |

| Limit of Detection (µg/mL) | 0.1976 | 1.2617 |

| Limit of Quantification (µg/mL) | 0.5988 | 2.9411 |

| Correlation Coefficient (r) | 0.9854 | 0.9933 |

Box-Behnken Optimization Statistical Design

For formulation optimization, a 3-factor, 3-level Box-Behnken statistical design provides a systematic approach to understanding the relationship between critical formulation parameters and product performance. This design is particularly valuable for optimizing transdermal gel formulations to enhance skin permeation while maintaining appropriate viscosity [6].

Independent Variables:

- X₁: Polymer concentration (low, medium, high levels)

- X₂: Ethanol concentration (low, medium, high levels)

- X₃: Propylene glycol concentration (low, medium, high levels)

Dependent Variables:

- Y₁: Skin permeation rate of DDEA

- Y₂: Skin permeation rate of co-active ingredients (where applicable)

- Y₃: Viscosity of the gels

Experimental Design:

- The Box-Behnken design requires 15 experimental runs including three center points

- Each factor is studied at three equally spaced levels (-1, 0, +1)

- A second-order polynomial equation is derived to predict responses: Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₃X₁X₃ + β₂₃X₂X₃ + β₁₁X₁² + β₂₂X₂² + β₃₃X₃²

- Response surface methodology is used to generate contour plots for predicting optimal formulation composition

Validation:

- The statistical validity of the polynomials is established through ANOVA

- Optimized formulation is evaluated using Franz-type diffusion cells for permeation studies

- Predicted and observed values are compared for closeness of agreement

Stability Assessment and Packaging Considerations

Stability testing of DDEA hydrogel formulations must evaluate both physical and chemical stability under various storage conditions. Based on regulatory guidelines and product specifications, the following parameters should be monitored [1] [5]:

Physical Stability Tests:

- Appearance and Homogeneity: The gel should maintain a white to almost white, homogeneous appearance without phase separation, discoloration, or crystal formation

- pH Value: Monitor pH stability within the range of 6.5-7.5 throughout the shelf life

- Viscosity: Measure viscosity changes using rotational viscometers at controlled temperature; significant changes may indicate polymer degradation or cross-linking

- Spreadability and extrudability should remain consistent

Chemical Stability Tests:

- Assay: DDEA content should remain within 90-110% of the labeled claim throughout the shelf life

- Related Substances: Monitor degradation products, with special attention to diclofenac-related impurities

- Content Uniformity: Ensure homogeneous distribution of the active ingredient throughout the formulation

Storage Conditions:

- Long-term Stability: 25±2°C/60±5% RH for 12 months in final packaging

- Accelerated Stability: 40±2°C/75±5% RH for 6 months

- In-use Stability: Assessment of physical stability after opening container

Stability studies of DDEA gel plasters have demonstrated that optimized formulations maintain physical integrity, adhesive properties, and drug content for extended periods when properly packaged in sealed, light-resistant containers. The inclusion of antioxidants such as sodium edetate and appropriate humectants contributes significantly to stability maintenance [5].

Table: Stability Testing Schedule and Specifications for DDEA Hydrogel

| Test Parameter | Test Method | Acceptance Criteria | Testing Frequency |

|---|---|---|---|

| Description | Visual examination | White to almost white, homogeneous gel | 0, 3, 6, 9, 12, 18, 24 months |

| Identification | Spectrophotometry | Complies with reference standard | 0, 12, 24 months |

| Assay | HPLC/UV Spectrophotometry | 90.0-110.0% of label claim | 0, 3, 6, 9, 12, 18, 24 months |

| Related Substances | HPLC | Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% | 0, 6, 12, 24 months |

| pH | Potentiometric | 6.5-7.5 | 0, 3, 6, 12, 24 months |

| Viscosity | Rotational viscometer | 80-120% of initial value | 0, 3, 6, 12, 24 months |

| Microbial Limit | USP <61> | Total aerobic count ≤ 10² CFU/g, Absence of specified pathogens | 0, 12, 24 months |

Conclusion

These application notes provide comprehensive protocols for the development, preparation, and quality assessment of this compound hydrogel formulations. The systematic approach to formulation optimization, analytical validation, and stability testing ensures the development of effective and stable DDEA hydrogel products. Through the implementation of Quality by Design principles and statistical optimization techniques, researchers can achieve reproducible, high-quality formulations with enhanced transdermal delivery characteristics for improved therapeutic outcomes.

References

- 1. (Motusol) 1.16% Gel - Summary of Product... This compound [medicines.org.uk]

- 2. Validated spectrophotometric methods for the determination of... [ijpsr.com]

- 3. Formulation and investigation of hydrogels containing an ... [sciencedirect.com]

- 4. This compound emulgel and preparation method ... [patents.google.com]

- 5. Stable this compound gel plaster and preparation ... [patents.google.com]

- 6. Optimization and formulation design of gels of Diclofenac ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for In Vitro Skin Permeation Assessment of Diclofenac Diethylamine

Introduction and Experimental Considerations

Diclofenac diethylamine (DDA) is a salt form of the non-steroidal anti-inflammatory drug diclofenac, specifically developed for topical administration due to its enhanced skin permeation properties compared to other salt forms. The in vitro assessment of skin permeation for topical formulations is critical for predicting in vivo performance and therapeutic efficacy. These application notes provide detailed protocols for evaluating the permeation characteristics of this compound formulations using Franz diffusion cell methodology, which has demonstrated good correlation with in vivo experiments when properly implemented [1] [2]. The stratum corneum, approximately 10-20 μm thick, represents the primary barrier to skin absorption, and successful formulations must enable the drug to traverse this barrier in sufficient quantities to reach target tissues at concentrations capable of exerting therapeutic effects [1] [3].

Several critical factors influence the permeation of this compound through skin layers. Formulation characteristics including vehicle composition, viscosity, drug concentration, and physical state of the drug significantly impact permeation rates. Research demonstrates that a this compound 1.16% emulsion exhibited significantly higher permeation (554 ng/cm² at 24 hours) compared to a diclofenac sodium 5% gel (361 ng/cm²), despite the lower concentration, highlighting that formulation composition can outweigh drug concentration in importance [4]. Additionally, application techniques such as rubbing during administration can substantially enhance initial permeation rates by potentially altering the superficial skin layers and reducing the barrier function of the stratum corneum [1] [2]. The integrity and type of skin model used for testing也必须 be carefully considered, with dermatomed human skin representing the ideal substrate for predicting human permeation kinetics [1].

Detailed Experimental Protocols

Skin Preparation and Integrity Verification

Skin Source and Preparation: Human abdominal skin obtained from surgical procedures or autopsy should be used, maintained frozen at -80°C or -20°C until use [1] [4]. Prior to experimentation, thaw the skin and carefully remove subcutaneous tissue using surgical scissors and scalpel. Dermatome the skin to a consistent thickness of 500-600 μm to obtain split-thickness tissue containing stratum corneum, epidermis, and a portion of the dermis [1] [5]. Cut the dermatomed skin into appropriate-sized discs to fit the Franz diffusion cells using a hollow punch.

Integrity Testing: Assess skin barrier integrity before experimentation using the tritiated water method [1]. Apply tritiated water (2.7 μCi/mL) to the skin surface for 30 minutes, then remove and quantify the percentage permeated using liquid scintillation counting. Exclude any skin samples with permeation >1% from experiments [1]. Alternatively, use electrical resistance measurement with an EVOMX meter; samples with resistance >10.9 kΩ are considered intact and suitable for experimentation [4]. Maintain skin samples in phosphate-buffered saline (PBS) during preparation to prevent dehydration.

Franz Diffusion Cell Assembly

Cell Configuration: Use static Franz diffusion cells with a standard diffusion area of 1.75 cm², though areas from 0.64 cm² to 1.75 cm² have been successfully employed [1] [4]. Mount prepared skin samples between the donor and receptor compartments with the stratum corneum facing the donor side. Ensure the dermal side is completely immersed in receptor fluid without air bubbles. The receptor compartment volume typically ranges from 8-12 mL of PBS pH 7.4, maintained at 32±1°C using a circulating water bath to mimic skin surface temperature [1] [5].

Receptor Medium Considerations: Utilize PBS pH 7.4 for receptor fluid, though for highly lipophilic drugs, the addition of 5% w/v bovine serum albumin may enhance solubility and maintain sink conditions [4]. Confirm that sink conditions are maintained throughout the experiment by ensuring the receptor concentration never exceeds 10-30% of the drug's saturation solubility in the medium [5]. Continuously mix the receptor phase at 400 rpm using a magnetic stir bar to ensure adequate homogenization [5].

Formulation Application and Sampling

Application Technique: Apply a single dose of 5-10 mg/cm² of the this compound formulation uniformly to the skin surface in the donor compartment [1] [4]. For studies evaluating the effect of rubbing, apply the formulation either without rubbing (5-second application) or with rubbing for 45 seconds using the rounded end of a syringe piston [1] [2]. Leave the donor compartment non-occluded unless specifically testing occluded conditions.

Skin Distribution Analysis Using Tape Stripping

Tape Stripping Protocol: After the permeation study and surface cleaning, perform tape stripping to determine drug distribution across skin layers [1]. Use adhesive tape (e.g., 3M Scotch No. 550) to sequentially remove the stratum corneum layers. Apply uniform pressure and remove strips at a consistent angle. Typically, 12-15 strips are sufficient to remove the stratum corneum completely [1].

Sample Processing: Analyze the first two tape strips individually, then pool strips 3-7 into a single sample [1]. Extract drug from each tape strip by placing in vials containing 10-20 mL of water or suitable solvent and stirring overnight to ensure complete extraction [1]. For the remaining epidermis and dermis (stripped skin), mince the tissue and place in PBS pH 7.4 for drug extraction [1].

Analytical Method and Data Analysis

Diclofenac Quantification: Analyze samples using validated UPLC/HPLC methods with UV detection [1]. Employ a Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 35°C with a mobile phase consisting of purified water with 1% acetic acid and acetonitrile (4.2:5.8 v/v) at a flow rate of 0.5 mL/min [1]. Detect diclofenac at 275 nm retention time of approximately 3.2 minutes [1]. The method should demonstrate linearity over the concentration range of 0.03 to 1 μg/mL [1].

Permeation Calculations: Calculate cumulative absorption (Q) per unit area at each time point using standard formulas that account for dilution factors from replacement of receptor fluid. Determine steady-state flux (Jss) from the linear portion of the cumulative absorption versus time plot. Calculate permeability coefficient (Kp) as Jss/Cv, where Cv is the drug concentration in the donor vehicle. Express enhancement ratio as the ratio of flux from test formulation to control formulation [6].

Quantitative Data Summary and Interpretation

Comparative Permeation Data Across Formulations

Table 1: Comparative Skin Permeation Parameters of Various Diclofenac Formulations

| Formulation Type | Diclofenac Content | Cumulative Absorption at 24h (ng/cm²) | Flux (μg/cm²/h) | Application Technique | Reference |

|---|---|---|---|---|---|

| DDA Emulsion gel | 1.16% | 554 | 0.035 | Without rubbing | [4] |

| DDA Emulsion gel | 1.16% | - | 0.018 (at 8h) | With rubbing (45s) | [1] |

| DDA Emulsion gel | 1.16% | - | 0.003 (at 8h) | Without rubbing | [1] |

| Diclofenac Sodium Gel | 5% | 361 | - | Without rubbing | [4] |

| DDA Hydrogel (nanoparticle) | 1.1% | - | 9.72x enhancement | Without rubbing | [6] |

| DDA Lotion (with enhancers) | - | - | 0.67 (rabbit skin) | Without rubbing | [7] |

Table 2: Effect of Formulation Characteristics on Skin Permeation

| Formulation Characteristic | Impact on Permeation | Experimental Evidence | Reference |

|---|---|---|---|

| Rubbing during application | 5-fold increase in flux at 8h | Flux increased from 0.003 to 0.018 μg/cm²/h | [1] [2] |

| Reduced viscosity | Enhanced permeation | Diclofenac DEA 1.16% (10.29 Pa.s) showed better permeation than Diclofenac Na 5% (24.82 Pa.s) | [4] |

| Nanoparticle formation | 9.72x enhancement in flux | Compared to microsized drug particles in hydrogel | [6] |

| Hydrogel vs. Emulsion gel | 10x higher cumulative amount at 5h | Hydrogel 1% vs. emulsion gel 1.16% | [5] |

| Presence of permeation enhancers | 4.8-31.6x flux enhancement | Propylene glycol and turpentine oil in lotion | [7] |

Key Findings and Data Interpretation

The quantitative data reveals several critical trends in this compound permeation. First, application technique significantly influences initial permeation kinetics, with rubbing for 45 seconds resulting in a 5-fold higher flux at 8 hours compared to non-rubbed application (0.018 vs. 0.003 μg/cm²/h) [1] [2]. This enhancement is attributed to rubbing-induced alterations to the superficial skin layers, as evidenced by a 2-fold decrease in skin electrical resistance following rubbing [1]. Second, formulation characteristics profoundly impact permeation, with hydrogel formulations demonstrating superior performance compared to emulsion gels despite equivalent drug content [5]. The cumulative amount of diclofenac transiting skin after 5 hours was approximately 10 times higher from a hydrogel compared to an emulsion gel formulation [5].

Third, drug particle size and formulation vehicle dramatically influence permeation enhancement. Incorporation of nanosize this compound particles in hydrogel resulted in a 9.72-fold enhancement in flux compared to microsized drug particles [6]. Interestingly, drug concentration does not necessarily correlate with enhanced permeation, as demonstrated by the superior performance of this compound 1.16% emulsion compared to diclofenac sodium 5% gel (554 vs. 361 ng/cm² cumulative absorption at 24 hours) [4]. When expressed as percentage of applied dose permeated, the difference was even more pronounced (0.54% vs. 0.077%), highlighting the importance of formulation composition over mere drug concentration [4].

Experimental Workflows and Visualization

Skin Permeation Experimental Workflow

Formulation Optimization Decision Pathway

Technical Considerations and Troubleshooting

Skin Variability and Standardization: Donor variability represents a significant challenge in skin permeation studies. To minimize this, use skin from a single donor when possible or pool samples from multiple donors [1] [4]. Account for anatomical site differences by obtaining all skin from the same region (typically abdominal skin) [4]. Proper storage at -80°C preserves skin integrity, though freeze-thaw cycles should be minimized [1]. Always verify barrier integrity immediately before experimentation using standardized methods [1].